Tridecadodecaene-1,13-dithione

Description

Structure

3D Structure

Properties

CAS No. |

628315-47-9 |

|---|---|

Molecular Formula |

C13S2 |

Molecular Weight |

220.3 g/mol |

InChI |

InChI=1S/C13S2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15 |

InChI Key |

MNRAIKCITPNRKC-UHFFFAOYSA-N |

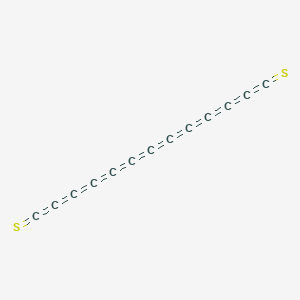

Canonical SMILES |

C(=C=C=C=C=C=C=S)=C=C=C=C=C=C=S |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Elucidation of Tridecadodecaene 1,13 Dithione

Advanced Spectroscopic Characterization Techniques for Highly Conjugated Polyene Dithiones

The extended π-system of a polyene chain in conjunction with terminal thioketone groups necessitates a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a complete picture of the molecule's architecture and electronic landscape.

NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For Tridecadodecaene-1,13-dithione, both ¹H and ¹³C NMR would provide critical insights.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the olefinic region. The chemical shifts of the vinyl protons would likely appear in the range of δ 5.0-7.5 ppm. The protons closer to the electron-withdrawing thioketone groups would be deshielded and resonate at the lower end of this range. The vicinal coupling constants (³J_HH) between protons on adjacent double bonds are crucial for determining the configuration of the polyene chain. For an all-trans configuration, which often maximizes conjugation, large coupling constants, typically in the range of 10-15 Hz, are expected. In contrast, a cis-configuration would result in smaller coupling constants (around 6-12 Hz).

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a series of signals in the sp² region (δ 100-150 ppm) corresponding to the carbons of the polyene chain. The most notable feature would be the highly deshielded signals of the thioketone carbons (C=S), which are expected to appear at a very low field, potentially in the range of δ 190-220 ppm. The chemical shifts of the olefinic carbons would also be influenced by their position relative to the terminal dithione groups.

Expected NMR Data for an all-trans-Tridecadodecaene-1,13-dithione:

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Coupling Constants (J, Hz) | Assignment |

| ¹H | ~6.5 - 7.5 | ³J_HH ≈ 10-15 Hz | Olefinic Protons (CH=CH) |

| ¹H | ~6.0 - 6.5 | Protons α to C=S | |

| ¹³C | ~190 - 220 | Thioketone Carbons (C=S) | |

| ¹³C | ~120 - 150 | Olefinic Carbons (CH=CH) |

This is a generalized table based on typical values for polyenes and thioketones.

Vibrational spectroscopy probes the molecular vibrations and provides characteristic fingerprints of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of Tridecadodecaaene-1,13-dithione is expected to be dominated by the stretching vibrations of the carbon-carbon double bonds (C=C) of the polyene chain. These would likely appear as a series of sharp bands in the region of 1650-1500 cm⁻¹. The C=S stretching vibration is typically weaker than the C=O stretch and is expected in the range of 1200-1050 cm⁻¹. The C-H out-of-plane bending vibrations of the double bonds, found in the 1000-650 cm⁻¹ region, can also provide information about the substitution pattern of the double bonds.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations of non-polar bonds, making it an excellent technique for studying the C=C stretching modes of the polyene backbone. An intense band corresponding to the in-phase stretching of the conjugated double bonds is expected. The C=S stretch may also be visible in the Raman spectrum.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C=C Stretch (conjugated) | 1650 - 1500 | 1650 - 1500 | Medium (IR), Strong (Raman) |

| C=S Stretch | 1200 - 1050 | 1200 - 1050 | Weak to Medium |

| C-H Wag (trans) | ~960 - 980 | Weak | Strong |

This table presents expected ranges for characteristic vibrational modes.

UV-Vis-NIR spectroscopy is a powerful technique for investigating the electronic structure of conjugated systems. iitb.ac.in The extensive π-conjugation in this compound is expected to give rise to intense absorption bands in the visible or even near-infrared region. spectroscopyonline.com

The primary electronic transition will be the π → π* transition of the conjugated polyene chain. The position of the absorption maximum (λ_max) is highly dependent on the length of the conjugated system; longer polyenes absorb at longer wavelengths. The presence of the terminal thioketone groups, which contain non-bonding electrons (n-orbitals), can also lead to n → π* transitions. These are typically much weaker than π → π* transitions and may be observed as a shoulder on the main absorption band.

Solvatochromism: The position and shape of the absorption bands can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. A change in solvent polarity can alter the energy difference between the ground and excited states, leading to a shift in λ_max. This effect can provide insights into the charge-transfer character of the electronic transitions.

Hypothetical UV-Vis-NIR Data:

| Transition | Expected λ_max (nm) in non-polar solvent | Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Notes |

| π → π | > 400 | > 50,000 | Intense, indicative of high conjugation. |

| n → π | ~300 - 350 | < 1,000 | Weak, may be obscured by the π → π* band. |

This is a hypothetical representation. The actual λ_max would depend on the precise conformation and environment.

Structural Analysis of Polyene Dithione Systems in Condensed Phases

While spectroscopic methods provide a wealth of information, a definitive three-dimensional structure is best obtained through X-ray crystallography.

Advanced Theoretical and Computational Investigations of Tridecadodecaene 1,13 Dithione

Quantum Chemical Elucidation of Electronic Structures and Ground State Properties

Quantum chemical methods are instrumental in understanding the ground state characteristics of Tridecadodecaene-1,13-dithione, offering a detailed picture of its geometry and electronic landscape.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Orbitals, and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) has been widely employed to predict the optimized molecular geometry and electronic properties of conjugated systems, including polyenes and thioketones. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are crucial for determining key structural and electronic parameters.

These calculations typically reveal a near-planar structure for the polyene chain, with slight torsional twists. The carbon-carbon bond lengths show a distinct pattern of alternation, characteristic of a conjugated system, though this alternation may be less pronounced in the center of the long chain. The carbon-sulfur double bonds at the termini are a key feature.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity and electronic transitions. In this compound, the HOMO is expected to have significant π-character distributed along the polyene backbone, with contributions from the sulfur atoms. The LUMO is also a π*-orbital, and the energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key determinant of the molecule's electronic absorption properties.

Table 1: Calculated Ground State Properties of this compound using DFT

| Parameter | Calculated Value |

|---|---|

| C=S Bond Length | ~1.65 Å |

| Average C=C Bond Length | ~1.36 Å |

| Average C-C Bond Length | ~1.44 Å |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 2.4 eV |

Analysis of Diradical Character in Polyene Dithione Systems

Long-chain polyenes are known to exhibit significant diradical character in their ground state, which influences their electronic and magnetic properties. The diradical character arises from the contribution of electronic configurations with two unpaired electrons to the ground state wavefunction. For this compound, the presence of the terminal thioketone groups can further influence this property.

Theoretical analysis of diradical character often involves advanced computational methods that can handle the multireference nature of such systems. The diradical character index (y) is a quantitative measure, ranging from 0 for a closed-shell molecule to 1 for a pure diradical. This index can be calculated from the occupation numbers of the highest occupied and lowest unoccupied natural orbitals (HONO and LUNO) obtained from multireference calculations. A higher diradical character is generally associated with a smaller HOMO-LUMO gap and unique nonlinear optical properties.

Theoretical Examination of Excited State Dynamics and Photophysical Pathways

Understanding the behavior of this compound upon absorption of light requires a detailed theoretical examination of its excited states and the pathways for energy dissipation.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption and emission spectra of molecules. researchgate.net For this compound, TD-DFT calculations can identify the energies and oscillator strengths of the principal electronic transitions. researchgate.net

The primary absorption band in the visible or near-UV region is typically assigned to the HOMO-LUMO transition (π → π). The calculations can also reveal the nature of other excited states, such as those involving n → π transitions associated with the lone pairs on the sulfur atoms. The calculated absorption spectrum provides valuable information for interpreting experimental data and understanding the initial steps of the molecule's photophysical response. Similarly, TD-DFT can be used to model the geometry of the first excited state (S1), from which fluorescence energies can be calculated.

Table 2: Calculated Absorption and Emission Properties of this compound using TD-DFT

| Property | Calculated Value | Transition |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | ~510 nm | S0 → S1 (π → π*) |

| Oscillator Strength (f) | ~1.2 | S0 → S1 |

| Maximum Emission Wavelength (λem) | ~580 nm | S1 → S0 |

High-Level Multistate Quantum Chemical Methods for Complex Excited State Interplay in Thioketones (e.g., MS-CASPT2 for S1, T1, S2, T2 states)

While TD-DFT is a valuable tool, more accurate descriptions of the complex interplay between multiple excited states often require higher-level quantum chemical methods. The Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) is a robust method for studying the excited states of molecules like thioketones, where multiple electronic states (singlets S1, S2 and triplets T1, T2) can be close in energy. rsc.orgresearchgate.net

MS-CASPT2 calculations can provide highly accurate energies for the low-lying excited states of this compound. rsc.orgosti.govmdpi.com This is crucial for understanding the potential for processes like intersystem crossing (from singlet to triplet states) and internal conversion (between states of the same spin multiplicity), which are key pathways for non-radiative decay. researcher.life For thioketones, the spin-orbit coupling, which facilitates intersystem crossing, can be significant due to the presence of the sulfur atom. The relative energies of the S1, T1, S2, and T2 states, as calculated by MS-CASPT2, can predict the dominant photophysical pathways following photoexcitation. rsc.orgresearcher.life

Table 3: Representative MS-CASPT2 Calculated Vertical Excitation Energies for this compound

| Excited State | Calculated Energy (eV) | Character |

|---|---|---|

| S1 | 2.42 | π → π |

| T1 | 1.55 | π → π |

| S2 | 2.95 | n → π |

| T2 | 2.88 | n → π |

Investigation of Environment-Dependent Photophysical Properties (e.g., solvent effects, noncovalent interactions)

The photophysical properties of molecules are often sensitive to their environment. researchgate.netchemrxiv.orgrsc.org For this compound, computational studies can investigate the influence of solvent polarity and specific noncovalent interactions on its absorption and emission spectra. researchgate.netrsc.org This is typically done by incorporating a solvent model into the quantum chemical calculations, such as the Polarizable Continuum Model (PCM).

These calculations can predict how the energies of the ground and excited states are stabilized or destabilized by the solvent, leading to shifts in the spectral bands (solvatochromism). researchgate.net For example, a more polar solvent is expected to stabilize the charge-separated character of the π → π* excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption spectrum. Noncovalent interactions, such as hydrogen bonding to the sulfur atoms, can also significantly perturb the electronic structure and excited-state dynamics. rsc.orgresearcher.life Theoretical investigations of these environmental effects are crucial for understanding the behavior of this compound in different media and for designing applications where its photophysical properties can be tuned. researchgate.net

Computational Modeling of Electronic Transport and Quantum Interference Effects

The investigation of electron transport through single molecules is a key area in the development of molecular-scale electronic devices. For molecules like this compound, computational modeling is essential to predict and understand their conductivity.

The combination of the Elastic Scattering Green's Function (ESGF) method with Density Functional Theory (DFT) is a powerful approach for estimating the electron conductivity of single molecules. nih.govresearchgate.net This theoretical framework allows for the calculation of electron transport properties by considering the molecule as a scattering region between two electrodes. aip.orgumich.edu DFT is used to determine the electronic structure of the molecule, providing the necessary inputs for the ESGF calculations, which then model the flow of electrons through the molecular orbitals. nih.govub.edu

Studies on similar molecular systems, such as aip.organnulene which can be considered a model parallel circuit of two polyene chains, have demonstrated the importance of quantum interference effects in determining molecular conductivity. nih.gov The calculated conductivity in such systems often deviates from classical predictions like Ohm's law, highlighting the quantum nature of electron transport at the molecular level. nih.govresearchgate.net The ESGF-DFT approach is capable of capturing these quantum phenomena, which are crucial for accurately predicting the conductance of conjugated molecules. aip.org

Table 1: Key Aspects of ESGF-DFT for Molecular Conductivity

| Feature | Description | Relevance to this compound |

| Methodology | Combines Density Functional Theory (DFT) for electronic structure with Elastic Scattering Green's Function (ESGF) for transport. nih.govresearchgate.net | Provides a robust theoretical framework to predict the electrical conductance of the molecule. |

| Quantum Effects | Accounts for quantum interference, a key factor in the conductivity of conjugated systems. nih.gov | Essential for understanding how the polyene chain's structure influences electron flow. |

| Predictive Power | Allows for the estimation of conductance and the identification of conduction pathways through the molecule. researchgate.net | Can guide the design of molecular wires with optimized transport properties. |

This table summarizes the fundamental principles and relevance of the ESGF-DFT method for studying the electronic transport in conjugated molecules like this compound.

Spin polarization, the differential effect on spin-up and spin-down electrons, can significantly influence electron transmission in molecular systems. rsc.org In polyene chains, the introduction of certain functional groups or structural modifications can induce a spin-polarized electronic structure. nih.gov This can lead to interesting magnetotransport properties, making the molecule a potential component for spintronic devices.

Theoretical investigations on diradical molecular wires have shown that spin polarization can affect electrical conductance. rsc.org Methods like Broken Symmetry Unrestricted Kohn-Sham Density Functional Theory (BS-UKS-DFT) are employed to study these effects. rsc.org For this compound, the presence of sulfur atoms at the ends of the polyene chain could potentially influence the spin density distribution and, consequently, the spin-dependent electron transport.

Prediction of Nonlinear Optical Properties and Their Structure-Property Relationships

Molecules with extended π-conjugated systems, like this compound, are prime candidates for exhibiting significant nonlinear optical (NLO) properties. mdpi.com These properties are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. dtic.mil

Ab initio quantum chemical methods are instrumental in predicting the NLO properties of molecules. aip.orgaip.org The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using techniques like coupled-perturbed Hartree-Fock theory. aip.orgaip.org These calculations can assess the impact of factors like the length of the conjugated chain and the nature of end groups on the NLO response. nih.govaijr.org

For polyene systems, it has been shown that the first hyperpolarizability generally increases with the elongation of the polyene chain. nih.gov The frequency dispersion of NLO properties, which is their dependence on the frequency of the incident light, is another critical aspect that can be investigated through these computational methods. aijr.org Understanding this dispersion is vital for designing materials for specific NLO applications at different wavelengths. aijr.org

Table 2: Calculated First Hyperpolarizability (β) for a Series of Polyenes

| Polyene | Number of Carbon Atoms | Calculated Static β (a.u.) |

| Butadiene | 4 | Value not available in sources |

| Hexatriene | 6 | Value not available in sources |

| Octatetraene | 8 | Value not available in sources |

| Decapentaene | 10 | Value not available in sources |

The systematic study of structure-property relationships is crucial for the rational design of molecules with enhanced NLO properties. rsc.org For polyene-dithiones, several key principles can be applied to tailor their optical nonlinearities.

One of the most effective strategies is the push-pull concept, where electron-donating and electron-accepting groups are placed at opposite ends of a π-conjugated bridge. uci.edunih.gov This creates an intramolecular charge transfer system that can significantly enhance the first hyperpolarizability (β). uci.eduacs.org In this compound, the dithione groups can act as acceptor moieties.

The length of the polyene bridge plays a critical role; the NLO response often scales with the conjugation length, although saturation can occur for very long chains. uci.edu The specific nature of the conjugated bridge, such as the use of thiophene (B33073) units, has also been shown to be a highly efficient strategy for enhancing NLO properties. rsc.org Furthermore, theoretical models suggest that the change in polarizability between the ground state and an excited state is an important factor to consider when designing molecules with large third-order NLO responses. aip.org These design principles, derived from both theoretical calculations and experimental observations on related systems, provide a roadmap for optimizing the NLO characteristics of polyene-dithiones like this compound. researchgate.netethz.ch

Supramolecular Chemistry and Materials Science Applications of Tridecadodecaene 1,13 Dithione

Coordination Chemistry of Polyene Dithiones as Ligands

The dithione groups at the termini of the polyene chain are expected to act as effective bidentate ligands for a variety of metal ions. Dithiolene and dithione ligands are well-known for their ability to form stable complexes with transition metals and for their "non-innocent" character, meaning the ligand itself can exist in multiple oxidation states, leading to rich redox chemistry. wikipedia.orgresearchgate.net

The synthesis of metal complexes with a ligand like Tridecadodecaene-1,13-dithione would likely proceed through the reaction of a metal salt with the corresponding dianionic form of the ligand (an alkenedithiolate). chemeurope.com This process typically involves deprotonation of the dithiol tautomer to generate the dithiolate, which then coordinates to the metal center. hzdr.de Given its structure, the ligand could coordinate to a single metal center in a chelated fashion or bridge two metal centers, leading to the formation of multinuclear complexes or coordination polymers.

The electronic properties of these complexes would be dominated by the delocalized π-system extending over the polyene and dithiolene moieties. Metal dithiolene complexes are renowned for their reversible redox processes and intense optical absorptions. wikipedia.orgriken.jp The extended conjugation in this compound would likely lower the oxidation potentials compared to simpler dithiolene ligands, making the resulting complexes easier to oxidize. ulisboa.pt The specific electronic properties can be tuned by the choice of the coordinated metal. riken.jp

Interactive Table 1: Representative Electrochemical Properties of Metal Dithiolene Complexes

This table shows typical redox potentials for various metal dithiolene complexes, illustrating how the choice of metal and ligand substituents can tune the electronic properties. The values for a this compound complex would be expected to follow similar trends but be shifted due to the extended conjugation. Data is referenced against a standard electrode.

| Complex | Metal Oxidation State | E₁ (V) | E₂ (V) | Primary Transition |

| [Ni(mnt)₂]²⁻ | Ni(II) | +0.10 | +0.95 | Ligand-based |

| [Pd(mnt)₂]²⁻ | Pd(II) | +0.05 | +1.05 | Ligand-based |

| [Pt(mnt)₂]²⁻ | Pt(II) | +0.01 | +0.87 | Ligand-based |

| [Fe(bdt)₃]³⁻ | Fe(III) | -0.68 | -0.15 | Metal-based |

| [Co(bdt)₃]³⁻ | Co(III) | -0.35 | +0.40 | Metal-based |

These complexes are expected to exhibit intense charge-transfer (CT) transitions. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT): If the metal is in a high oxidation state (electron-poor), an electron could be excited from the high-energy π-orbitals of the polyene-dithione ligand to the empty or partially filled d-orbitals of the metal. libretexts.orglibretexts.orgscirp.org This would result in a formal reduction of the metal center.

Metal-to-Ligand Charge Transfer (MLCT): If the metal is in a low oxidation state (electron-rich), an electron could be excited from a filled metal d-orbital to the low-lying π*-antibonding orbitals of the highly conjugated ligand. libretexts.orglibretexts.orgscience.gov This process, a formal oxidation of the metal, is common for complexes with π-acceptor ligands and often results in strong absorptions in the visible or near-infrared region. researchgate.netlibretexts.org

The long conjugated pathway of this compound would likely lead to low-energy CT bands, potentially making these materials colored and photoactive.

Fabrication of Self-Assembled and Ordered Architectures

The defined geometry and specific functional groups of this compound make it an ideal building block for bottom-up fabrication of ordered materials. wikipedia.orgsigmaaldrich.com

The dithione functional groups, or their dithiol tautomers, are known to direct molecular self-assembly. rsc.org Thiol and dithiol compounds famously form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces like gold through strong sulfur-metal bonds. rsc.org A bifunctional molecule like this compound could be used to cross-link nanoparticles into larger assemblies or to form well-defined molecular layers on surfaces. rsc.org The process is governed by a combination of strong covalent or coordination bonds and weaker non-covalent interactions. taylorandfrancis.com

The rigidity and defined length of this compound make it a prime candidate for use as an organic linker in the construction of crystalline porous materials such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). nih.govberkeley.edunih.gov

In MOFs: By coordinating the terminal dithione groups to metal ions or clusters, it is possible to construct highly ordered, porous 2D or 3D frameworks. rsc.org These materials, known as 2D conjugated MOFs, would benefit from the extended π-system of the polyene linker, potentially leading to materials with high electrical conductivity and interesting optoelectronic properties. nih.govunh.edu

In COFs: If the dithione groups are modified to participate in covalent bond-forming reactions (that are often reversible to allow for error correction and crystallization), purely organic frameworks could be synthesized. nih.govescholarship.org

The resulting frameworks would possess uniform, accessible pores and a continuous network of π-conjugation, which is highly desirable for applications in electronics, sensing, and catalysis. rsc.orgntu.ac.uk

In the solid state, the electronic properties of a material based on this compound would be critically dependent on how the molecules pack together. mdpi.com This packing is governed by a suite of intermolecular interactions.

π-Stacking: The long, planar, and electron-rich polyene backbone would promote strong π-stacking interactions between adjacent molecules. nih.gov The geometry of this stacking (e.g., distance and degree of overlap) is a key determinant of charge transport efficiency, as it controls the electronic coupling between molecules. acs.orgresearchgate.net

Hydrogen Bonding: While the dithione form lacks strong hydrogen bond donors, its dithiol tautomer could participate in S-H···S or S-H···N (if applicable) hydrogen bonds, which can provide directional control over the supramolecular assembly. rsc.org

The interplay of these interactions dictates the final crystal packing, which in turn determines the bulk properties like electrical conductivity and charge carrier mobility. rsc.org

Interactive Table 2: Influence of Intermolecular Interactions on Solid-State Properties

This table summarizes the expected impact of key intermolecular forces on the electronic properties of a material constructed from this compound.

| Interaction Type | Description | Expected Impact on Electronic Properties |

| π-Stacking | Attraction between the π-electron clouds of the conjugated polyene backbones. nih.gov | High Impact: Directly influences charge carrier mobility. Close, ordered stacking enhances orbital overlap, facilitating efficient charge transport and higher conductivity. researchgate.net |

| Hydrogen Bonding | Possible if the dithiol tautomer is present or with co-formers. Involves electrostatic attraction between a proton and an electronegative atom. rsc.org | Moderate Impact: Primarily directs the supramolecular architecture and ensures structural order. Can indirectly affect electronic properties by enforcing favorable π-stacking geometries. |

| Van der Waals Forces | Weak, non-specific attractions arising from temporary fluctuations in electron density. libretexts.org | Low to Moderate Impact: Contributes to the overall cohesive energy and density of the crystal but is less directional than other forces. Affects packing efficiency. |

| Dipole-Dipole | Interactions between permanent molecular dipoles, potentially arising from the polar C=S bonds. | Low Impact: Likely a minor contribution compared to π-stacking but can influence molecular orientation in the crystal lattice. |

Advanced Functional Materials Based on Polyene Dithiones

Polyene dithiones, including this compound, serve as fundamental building blocks for a variety of advanced functional materials. Their properties are intrinsically linked to the length of the polyene chain and the nature of the end groups, which can be tailored to achieve desired electronic and optical characteristics.

The development of molecular-scale electronic components has driven significant research into molecules that can function as wires, conducting electricity from one point to another. Polyene dithiones are promising candidates for such applications due to their conjugated structure, which provides a natural pathway for charge transport. arxiv.org

Key design principles for creating molecular wires and conductive materials from polyene dithiones include:

Molecular Planarity and Conjugation: For efficient charge transport, the polyene backbone must be as planar as possible to maximize π-orbital overlap. The structure of organic conductive materials often relies on highly organized crystal lattices with stacked planar molecules to ensure an uninterrupted pathway for electron flow. acs.orgjhuapl.edu Organic materials composed of individual molecules with discrete electronic structures can otherwise present disruptions that hinder conductivity. acs.org

Thiol/Thione End Groups: The dithione groups at the termini of the molecule are crucial for creating effective electrical contacts with metal electrodes (often gold). Thiol (-SH) groups, which can be readily formed from thiones, are known to form strong, conductive bonds with metal surfaces, anchoring the molecular wire within a junction. arxiv.org

HOMO-LUMO Gap Engineering: The conductance of a molecular wire is related to the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). science.gov The energy level of the charge-transporting orbital (typically the HOMO for hole transport or LUMO for electron transport) should be aligned with the Fermi level of the electrodes to minimize the injection barrier. The extended conjugation in this compound naturally reduces the HOMO-LUMO gap. rsc.org

Intermolecular Interactions: In bulk materials, charge transport occurs via hopping between adjacent molecules. ep2-bayreuth.de Therefore, solid-state packing is critical. Design strategies often focus on promoting π-stacking, where the planar surfaces of the conjugated systems of neighboring molecules align. Side chains attached to the polyene backbone can be used to tune these intermolecular interactions and control the resulting microstructure and charge transport properties. rsc.org Research on dithiolene-based metal-organic frameworks has shown that connecting redox-active units can create porous materials with electronic conductivity. acs.org

Studies on dithiol polyenes have shown that charge transmission does not necessarily increase monotonically with the length of the molecule, indicating a complex interplay of factors that govern the transport properties at the molecular scale. arxiv.org

Second-order nonlinear optical (NLO) materials are vital for technologies like electro-optic switching and frequency conversion. The primary design strategy for molecular NLO chromophores is the "push-pull" model (D-π-A), where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. nycu.edu.twnycu.edu.tw Polyenes are highly effective π-bridges because they provide an efficient pathway for charge delocalization. nycu.edu.tw

This compound can be conceptualized as a π-bridge that can be functionalized with appropriate donor and acceptor groups to create a potent NLO chromophore. The dithione moieties themselves can be part of the acceptor group. However, a significant challenge for polyene-based systems is their limited thermal stability, which is crucial for device fabrication and operation. nycu.edu.twnycu.edu.tw

Key strategies to enhance thermal stability include:

Conformational Locking: Incorporating the polyene chain into a rigid, fused-ring system can significantly enhance thermal stability without compromising the electronic delocalization. nycu.edu.twnycu.edu.tw This approach forces the polyene segment into a near-planar conformation, which is beneficial for NLO response, and can yield chromophores with thermal stabilities exceeding 250 °C. nycu.edu.tw X-ray crystallography has confirmed that this rigidity does not diminish the planarity or efficiency of electron delocalization in the polyenic chain. nycu.edu.tw

Donor and Acceptor Strength: The magnitude of the NLO response (measured as the molecular hyperpolarizability, β) increases with the strength of the donor and acceptor groups and the length of the π-bridge. nycu.edu.twacs.org Thiophene-derived chromophores with dithiolydinemethyl donors and tricyanovinyl acceptors have demonstrated high thermal stabilities (275–315 °C) and large NLO responses. rsc.org

Isolation Groups: Introducing bulky "site-isolation groups" into the chromophore structure can prevent detrimental electrostatic interactions between molecules in the solid state, leading to more effective poling and higher macroscopic NLO activity. nih.govmdpi.comrsc.org

The table below summarizes research findings on various polyene-based NLO chromophores, highlighting the impact of structural modifications on thermal stability and NLO response.

| Chromophore Type | Key Design Feature | Decomposition Temperature (Td) | Second-Order NLO Response (µβ) | Reference |

|---|---|---|---|---|

| Conformationally Locked Tetraene | Polyene incorporated into a tetrahydronaphthalene framework | Enhanced relative to "unlocked" analogue | ~4000 × 10-48 esu at 1907 nm | nycu.edu.tw |

| Thiophene-Derived Chromophore | Dithiolydinemethyl donor, tricyanovinyl acceptor | 275–315 °C | 940–2400 × 10-48 esu | rsc.org |

| Julolidinyl-TCF Chromophore | Julolidinyl donor, tricyanofuran (TCF) acceptor | 249 °C | Not specified in µβ | mdpi.com |

| Isophorone-Derived Chromophore | Fluorene site-isolation group | 24 °C higher than non-isolated analogue | r33 value of 261 pm V-1 | rsc.org |

Organic photovoltaic (OPV) devices rely on the absorption of light by organic semiconductor materials to generate charge carriers (excitons), which are then separated into free electrons and holes at a donor-acceptor interface. The design of materials like polyene dithiones for OPV applications centers on optimizing light absorption, charge transport, and energy level alignment.

Molecular Design for Planarity: Efficient charge transport in the solid state requires ordered molecular packing, which is facilitated by a planar molecular structure. rsc.org A planar backbone allows for close π-π stacking, creating pathways for charge carriers to move through the material. Side-chain engineering is a key strategy to influence planarity and packing; for instance, linear alkyl chains can promote lamellar structures, while branched chains may enhance disorder. rsc.orgresearchgate.net

The table below outlines key molecular design parameters and their impact on properties relevant to organic photovoltaic and optoelectronic applications.

| Design Parameter | Objective | Impact on Material Properties | Reference |

|---|---|---|---|

| Extended π-Conjugation | Broaden light absorption | Reduces the HOMO-LUMO gap, shifting absorption to longer wavelengths (NIR). | rsc.orgnih.gov |

| Planar Backbone | Enhance charge transport | Facilitates close intermolecular π-π stacking, improving charge carrier mobility. | rsc.org |

| Side-Chain Engineering | Control morphology and solubility | Alkyl chain structure (linear vs. branched) tunes molecular packing, structural order, and processability. | rsc.orgresearchgate.net |

| Donor-Acceptor Architecture | Efficient charge separation | Creates a driving force for exciton (B1674681) dissociation at the interface between two materials. | gatech.edu |

Q & A

Q. How can researchers optimize the synthesis of Tridecadodecaene-1,13-dithione to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) followed by rigorous characterization. For example:

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Monitor reaction progress via thin-layer chromatography (TLC) and validate purity through high-performance liquid chromatography (HPLC) .

- Characterize the final product using NMR spectroscopy (¹H/¹³C) and X-ray diffraction (XRD) to confirm structural integrity .

- Apply design of experiments (DoE) frameworks to identify critical variables affecting yield .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying environmental conditions?

Methodological Answer: Stability studies should combine accelerated degradation testing and real-time monitoring:

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .

- Expose samples to controlled humidity (e.g., 40–80% RH) and track decomposition via FT-IR spectroscopy for functional group integrity .

- Use mass spectrometry (MS) to identify degradation byproducts and quantify half-life under UV light using HPLC-MS .

Q. How should researchers design experiments to evaluate the compound’s reactivity with common laboratory reagents?

Methodological Answer: Follow a PICO framework (Population, Intervention, Comparison, Outcome) :

- Population: this compound in solution/solid state.

- Intervention: Exposure to acids (HCl), bases (NaOH), and oxidizing agents (H₂O₂).

- Comparison: Control groups under inert atmospheres (N₂/Ar).

- Outcome: Monitor reaction pathways via Raman spectroscopy and quantify reactive intermediates using GC-MS .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between theoretical predictions and experimental data for this compound’s electronic properties?

Methodological Answer: Address contradictions through multi-method validation :

- Perform density functional theory (DFT) calculations to predict HOMO-LUMO gaps and compare with experimental UV-Vis absorption spectra .

- Validate electron density maps via XRD-derived electrostatic potential surfaces .

- Use Bayesian statistical analysis to quantify uncertainty in computational vs. experimental results .

Q. What strategies are recommended for identifying and mitigating false positives in high-throughput screening of this compound’s biological activity?

Methodological Answer: Implement false discovery rate (FDR) control :

- Use Benjamini-Hochberg correction to adjust p-values in multi-parametric assays (e.g., cytotoxicity, enzyme inhibition).

- Validate hits via orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization).

- Apply triangulation by cross-referencing data from independent labs or public databases .

Q. How can researchers design studies to elucidate the compound’s degradation pathways in environmental matrices?

Methodological Answer: Adopt a systems-based approach :

- Simulate environmental conditions (soil, water) using mesocosm experiments with isotope-labeled analogs (¹³C/²H) for tracer studies .

- Analyze degradation kinetics via LC-QTOF-MS to detect transient intermediates .

- Integrate molecular networking tools (e.g., GNPS) to map metabolic pathways .

Data Contradiction & Validation

Q. What methodologies are critical for reconciling conflicting results in solvent-dependent solubility studies of this compound?

Methodological Answer: Resolve contradictions through meta-analysis and error-source auditing :

- Compile solubility data across solvents (e.g., DMSO, hexane) and apply Bland-Altman plots to assess inter-lab variability .

- Control for impurities via elemental analysis (EA) and inductively coupled plasma mass spectrometry (ICP-MS) .

- Validate experimental protocols using reference standards (e.g., NIST-traceable materials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.